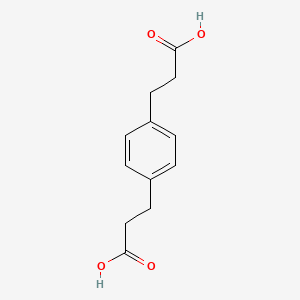

3,3'-(p-Phenylene)dipropionic acid

Beschreibung

Structural Context within Aromatic Dicarboxylic Acids

3,3'-(p-Phenylene)dipropionic acid belongs to the broader class of aromatic dicarboxylic acids. These molecules are characterized by having two carboxylic acid functional groups attached to an aromatic ring system. The defining feature of this compound is the presence of ethyl chains (-CH2CH2-) linking the carboxylic acid groups to the central phenyl ring. This contrasts with simpler aromatic dicarboxylic acids like terephthalic acid, where the carboxyl groups are directly bonded to the aromatic ring.

This structural nuance is significant. The propionic acid side chains provide greater conformational flexibility compared to directly substituted analogues. The aryl-ether linkages and flexible alkyl spacers in related dicarboxylic acid monomers are known to enhance solubility and processability in the resulting polymers without significantly compromising their thermal properties. researchgate.net The structure of the dicarboxylic acid used as a monomer is a key determinant of the technological and operational characteristics of the final polymer product. mdpi.com

The synthesis of dicarboxylic acids can be achieved through various methods, including the palladium-catalyzed dicarbonylation of allylic alcohols, which represents a modern approach to producing these valuable chemical intermediates. researchgate.net For this compound specifically, synthesis can involve the reaction of p-phenylenediamine (B122844) with a suitable carboxylic acid derivative, followed by steps like oxidation or hydrolysis to form the final diacid. ontosight.ai

Relevance in Contemporary Materials Science and Organic Synthesis

The bifunctional nature of this compound makes it a valuable monomer in polymer chemistry. The two carboxylic acid groups can react with dialcohols or diamines through condensation polymerization to form polyesters and polyamides, respectively. ontosight.aiyoutube.com

Key Application Areas:

Polymer Synthesis: It serves as a monomer for creating high-performance polymers. The incorporation of its phenylene backbone into polymer chains can enhance physical properties such as thermal stability and mechanical strength. ontosight.ai The flexible side chains can also influence properties like solubility and processability.

Materials Science: Beyond polymers, the compound can be integrated into other materials to modify their physical or chemical characteristics, potentially improving optical or thermal properties. ontosight.ai Research into bio-based aromatic dicarboxylic acids, for example, has led to the development of polyesters with high UV-visible absorption, suggesting applications as non-leachable UV blockers. researchgate.net

Organic Synthesis: In the realm of organic chemistry, it acts as a scaffold for creating more complex molecules. Its structure is a candidate for synthesizing pharmaceutical intermediates where a phenylene core is a desired structural motif. ontosight.ai For instance, research on derivatives of the structurally related 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic acid has shown potential for developing new antimicrobial and anticancer agents. nih.gov

The study of phenylpropanoic acids and their derivatives, such as 3-(3,4-dihydroxyphenyl)propanoic acid (a metabolite of caffeic acid), highlights the diverse roles these structures play, from being antioxidants to acting as microbial metabolites. iarc.frnih.gov This broader context underscores the potential for discovering novel applications for this compound as research continues to explore its chemical reactivity and utility.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[4-(2-carboxyethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-4H,5-8H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOCUWFSRVQSNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195295 | |

| Record name | 3,3'-(p-Phenylene)dipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4251-21-2 | |

| Record name | 1,4-Benzenedipropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4251-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedipropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004251212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-(p-Phenylene)dipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(p-phenylene)dipropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BENZENEDIPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZE427KW83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,3 P Phenylene Dipropionic Acid and Its Derivatives

Established Synthetic Pathways

The synthesis of 3,3'-(p-phenylene)dipropionic acid can be achieved through several well-documented methods, primarily involving the transformation of unsaturated precursors or construction from aromatic building blocks.

Hydrogenation of Cinnamic Acid Derivatives

A direct and efficient method for preparing this compound is through the catalytic hydrogenation of its unsaturated analogue, p-phenylenediacrylic acid. This reaction involves the saturation of the two acrylic acid double bonds. The process is typically carried out using a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere. orgsyn.org This method is advantageous due to its high efficiency and the direct conversion to the desired saturated dicarboxylic acid. wikipedia.org

Table 1: Hydrogenation of p-Phenylene Diacrylic Acid

| Parameter | Condition |

|---|---|

| Precursor | p-Phenylene diacrylic acid |

| Catalyst | 5% Palladium on charcoal (Pd/C) |

| Solvent | Dilute Methanol (B129727) or Dimethylformamide (DMF) |

| Hydrogen Pressure | 40 to 45 psi |

| Temperature | Room temperature to 55°C |

| Product | this compound |

Methods from Halogenated Precursors

Syntheses starting from halogenated aromatic compounds are versatile and widely used in organic chemistry. For this compound, a key strategy involves the use of the Heck reaction. chemistrysteps.com This palladium-catalyzed cross-coupling reaction can form the carbon-carbon bonds necessary to build the side chains. rsc.orgyoutube.com

A typical sequence begins with a 1,4-dihalogenated benzene (B151609), such as 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene. This precursor undergoes a double Heck reaction with an acrylic acid ester, like ethyl acrylate. The reaction is catalyzed by a palladium complex, often Pd(OAc)₂ with a phosphine (B1218219) ligand, in the presence of a base. mst.edu This forms the corresponding p-phenylenediacrylate ester. Subsequent hydrogenation of the double bonds, followed by hydrolysis of the ester groups, yields the final product, this compound.

Multi-step Reaction Sequences

As indicated, a common and practical approach to synthesizing this compound involves a multi-step sequence starting from a simple halogenated benzene. This method provides a high degree of control over the molecular construction.

Table 2: Multi-step Synthesis from a Halogenated Precursor

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Heck Reaction | 1,4-Dihalobenzene, Ethyl acrylate, Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Diethyl p-phenylenediacrylate |

| 2 | Hydrogenation | H₂, Pd/C catalyst | Diethyl 3,3'-(p-phenylene)dipropionate |

| 3 | Hydrolysis | Acid or base (e.g., HCl or NaOH), followed by acidification | this compound |

This sequence is highly adaptable, allowing for the synthesis of various derivatives by modifying the starting materials or the reaction conditions at each step.

Advanced Synthetic Approaches

More sophisticated methods have been developed to achieve higher selectivity, particularly for creating chiral derivatives or for introducing isotopic labels for use in mechanistic or metabolic studies.

Chemo- and Stereoselective Syntheses

For the synthesis of chiral derivatives of propionic acids, asymmetric hydrogenation is a powerful technique. nih.govyoutube.com This approach is particularly relevant for producing enantiomerically pure forms of α-substituted propionic acids, many of which are important pharmaceuticals like Ibuprofen and Naproxen. nih.gov

The asymmetric hydrogenation of α-substituted acrylic acids can be achieved using chiral catalysts, such as those based on nickel or ruthenium complexed with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). rsc.orgnih.gov By applying this methodology to a suitable precursor, it is possible to synthesize chiral derivatives of this compound. For example, the asymmetric hydrogenation of a bis(α-substituted acrylic acid) derivative of benzene could yield a specific stereoisomer of the corresponding dipropionic acid. The choice of the chiral ligand (e.g., (R)- or (S)-BINAP) dictates the stereochemical outcome of the reaction, allowing for the selective formation of a desired enantiomer with high enantiomeric excess (ee). rsc.orgnih.gov

Utilization of Grignard Reagents in Labelled Compound Synthesis

The introduction of isotopic labels, such as ¹³C or ¹⁴C, is essential for tracer studies in various scientific fields. mst.edu A well-established method for synthesizing isotopically labeled carboxylic acids involves the carboxylation of a Grignard reagent using labeled carbon dioxide (¹³CO₂ or ¹⁴CO₂). chemistrysteps.comyoutube.comyoutube.comtransformationtutoring.com

To synthesize labeled this compound, a di-Grignard reagent would be required. The synthesis would start with a precursor like 1,4-bis(2-bromoethyl)benzene. This dihalide would be reacted with magnesium metal in an ether solvent to form the corresponding bis(Grignard reagent). libretexts.org This reactive intermediate is then treated with isotopically labeled carbon dioxide (dry ice), followed by an acidic workup. libretexts.orgquora.comyoutube.comyoutube.comyoutube.com This sequence introduces the labeled carboxyl group at each end of the molecule, yielding the desired isotopically labeled this compound. This method is highly effective for incorporating a carbon label specifically at the carboxylic acid position. mnstate.edu

Exploration of Transition-Metal-Free Conditions for Alkynylation

The formation of sp2-sp carbon-carbon bonds is a cornerstone of organic synthesis, traditionally achieved through transition-metal-catalyzed reactions like the Sonogashira coupling. nih.gov However, the challenge of removing trace metal residues from final products, particularly for pharmaceutical applications, has spurred the development of transition-metal-free alternatives. nih.gov

One prominent strategy for the transition-metal-free alkynylation of aryl halides proceeds through the formation of highly reactive benzyne (B1209423) intermediates. nih.govnih.gov Two main sets of conditions have been established for this transformation involving aryl chlorides. The first method employs a hindered base, lithium 2,2,6,6-tetramethylpiperidide (LiTMP), in a pentane/THF solvent mixture at room temperature. nih.govnih.gov The use of the bulky LiTMP base is crucial as it slows down the competing reaction of the benzyne intermediate with the base itself. nih.gov The second set of conditions utilizes a metal alkoxide base in dioxane at higher temperatures. nih.govnih.gov These methods exhibit reasonable tolerance for various functional groups, including fluoro, trifluoromethyl, silyl, and cyano groups. nih.govnih.gov

Another avenue for transition-metal-free activation of aryl halides involves visible-light-promoted reactions. purdue.edu For instance, the dimsyl anion has been shown to enable visible-light-promoted charge transfer in cross-coupling reactions, proceeding through an electron-donor-acceptor (EDA) complex between the anion and the aryl halide. purdue.edu This pathway generates an aryl radical, which can then be used in subsequent bond-forming reactions. purdue.edu While these methods are typically applied to aryl halides, the principles can be extended to suitably functionalized derivatives of the p-phenylene core of this compound to introduce alkyne moieties.

Derivatization Strategies

The carboxylic acid functional groups of this compound are key targets for derivatization, allowing for the synthesis of a wide array of new compounds. Strategies such as esterification, hydrazinolysis, and the introduction of azido (B1232118) groups are commonly employed.

Esterification Reactions

Esterification is a fundamental derivatization strategy for carboxylic acids. In the context of this compound, the two carboxylic acid groups can be converted into their corresponding esters. This is typically achieved by reacting the diacid with an alcohol in the presence of an acid catalyst. aidic.it For example, the synthesis of adipic dihydrazide often begins with the esterification of adipic acid with methanol or ethanol, catalyzed by potassium hydrogen sulfate (B86663) and concentrated sulfuric acid, to produce the corresponding dimethyl or diethyl adipate (B1204190). patsnap.com

A similar approach can be applied to this compound to yield its diester derivative. The general process involves heating the diacid in an excess of the desired alcohol with a catalytic amount of a strong acid. Continuous flow processes have also been developed for esterification, offering rapid and scalable synthesis. osti.gov In one such system, a solution of the carboxylic acid in acidic methanol is passed through a heated coil reactor to facilitate esterification. osti.gov

Table 1: General Conditions for Esterification of Dicarboxylic Acids

| Reactants | Catalyst | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Dicarboxylic Acid, Alcohol | Concentrated H₂SO₄, KHSO₄ | Alcohol (e.g., Methanol) | Reflux | Diester | patsnap.com |

| Dicarboxylic Acid, Methanol | H₂SO₄ | Methanol | 135 °C, Continuous Flow | Diester | osti.gov |

Hydrazinolysis and Condensation Reactions

The diester derivatives of this compound serve as precursors for the synthesis of dihydrazides through a process known as hydrazinolysis. researchgate.net This reaction involves the nucleophilic substitution of the ester's alkoxy groups with hydrazine (B178648), typically in the form of hydrazine hydrate (B1144303). researchgate.netnih.gov The reaction is generally carried out by refluxing the diester with an excess of hydrazine hydrate in an alcoholic solvent, such as ethanol. nih.gov Upon completion, the dihydrazide product often precipitates from the solution and can be purified by filtration and washing. epo.org

For example, the synthesis of 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic acid dihydrazide is achieved through the hydrazinolysis of its corresponding diester. nih.gov Similarly, adipic dihydrazide is produced by reacting dimethyl adipate with hydrazine hydrate. aidic.it The reaction temperature and time can be adjusted; for instance, some hydrazination reactions are conducted at 20-30°C for several hours or overnight. patsnap.comepo.org The resulting dihydrazides are versatile intermediates, containing two reactive hydrazide functional groups that can undergo further condensation reactions to form hydrazones and other complex structures. nih.gov

Table 2: Conditions for Hydrazinolysis of Diesters

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Diester | Hydrazine Hydrate (95%) | Ethanol | Reflux, 2 hours | Dihydrazide | nih.gov |

| DGCDE | Hydrazine Hydrate | Alcohol | Stirred overnight | DGCDH | epo.org |

| Dimethyl Adipate | Hydrazine Hydrate (80%) | Methanol | 20°C, 1 hour | Adipic Dihydrazide | patsnap.com |

Introduction of Azido and other Functional Groups

Acyl azides are valuable synthetic intermediates, notably used in the Curtius rearrangement to produce nitrogen-containing compounds like amines and amides. oup.com The direct conversion of carboxylic acids to acyl azides offers an efficient route to these versatile molecules, bypassing the need to first form an acid chloride or other activated derivative. cdnsciencepub.com

Several modern, one-pot methods have been developed for this transformation. One approach utilizes 2-azido-1,3-dimethylimidazolinium chloride (ADMC) as an azide (B81097) transfer reagent. oup.com In this procedure, the carboxylic acid reacts with ADMC in the presence of a base like triethylamine, yielding the corresponding acyl azide in good yields. oup.com Another effective system employs a combination of trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (TPP). cdnsciencepub.com This mixed reagent system converts a variety of aryl and alkyl carboxylic acids into their acyl azides smoothly and with excellent yields at room temperature. cdnsciencepub.com This method is noted for being safe, inexpensive, and avoiding the formation of Curtius rearrangement byproducts. cdnsciencepub.com

A third method involves the use of trichloroacetonitrile, triphenylphosphine, and sodium azide. organic-chemistry.org This protocol also proceeds at room temperature, works for a broad range of carboxylic acids, and has been successfully applied to peptide synthesis without causing racemization. oup.comorganic-chemistry.org These direct conversion methods are highly applicable for transforming the carboxylic acid moieties of this compound into acyl azide groups.

Table 3: Reagents for Direct Conversion of Carboxylic Acids to Acyl Azides

| Reagent System | Base/Additive | Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| 2-Azido-1,3-dimethylimidazolinium chloride (ADMC) | Triethylamine (Et₃N) | 0°C to room temp. | Good atom economy, applicable to amino acids | oup.com |

| Trichloroisocyanuric acid (TCCA), Triphenylphosphine (TPP) | Sodium Azide (NaN₃) | Room temp. | Safe, inexpensive, high yields, no rearrangement | cdnsciencepub.com |

| Trichloroacetonitrile (Cl₃CCN), Triphenylphosphine (TPP) | Sodium Azide (NaN₃) | Room temp. | Mild, high yields, applicable to peptide synthesis | organic-chemistry.org |

Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3,3'-(p-Phenylene)dipropionic acid, both ¹H and ¹³C NMR provide invaluable information about its molecular framework.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The protons on the central benzene (B151609) ring are chemically equivalent and are expected to produce a single, sharp signal in the aromatic region of the spectrum. The two propionic acid side chains will show two distinct sets of signals, corresponding to the methylene (B1212753) groups adjacent to the aromatic ring and those adjacent to the carboxyl groups. These typically appear as triplets due to spin-spin coupling with their neighbors. A broad singlet corresponding to the acidic protons of the two carboxylic acid groups would be observed, the chemical shift of which can be concentration-dependent and affected by the solvent used.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |

| Aromatic (Ar-H) | ~7.16 | Singlet |

| Methylene (-CH₂-Ar) | ~2.90 | Triplet |

Note: Predicted values are based on analogous compounds and theoretical principles. Actual experimental values may vary based on solvent and concentration.

In the ¹³C NMR spectrum, the symmetry of this compound again simplifies the data. One would expect to see a signal for the carbonyl carbon of the carboxylic acid groups in the downfield region (around 170-180 ppm). The central benzene ring would show two distinct signals for the substituted and unsubstituted carbons. The two methylene carbons in the propionic acid chains would also give rise to two separate signals. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, further confirming the carbon backbone structure. miamioh.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C OOH) | ~175 |

| Aromatic (Ar-C -CH₂) | ~138 |

| Aromatic (Ar-C H) | ~129 |

| Methylene (-C H₂-Ar) | ~35 |

Note: Predicted values are based on data from similar compounds and spectral databases. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 222.24 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 222. nist.gov Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) or the loss of water (H₂O, 18 Da). docbrown.info Cleavage of the C-C bonds in the propionic acid side chains would also lead to characteristic fragment ions, helping to piece together the molecular structure. High-resolution mass spectrometry can provide the exact mass, which confirms the elemental composition of the molecule. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. nist.gov A sharp, strong absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. chemicalbook.com Other significant peaks include C-H stretching vibrations for the aromatic ring and the aliphatic chains, as well as C=C stretching absorptions for the aromatic ring in the 1400-1600 cm⁻¹ region. spectroscopyonline.comchemicalbook.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=O (Carbonyl) | 1680 - 1710 | Strong, Sharp |

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating and quantifying compounds in a mixture. High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of this compound. A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an acidic aqueous buffer. nih.govresearchgate.netpensoft.net Detection can be achieved using a diode-array detector (DAD) or a UV detector set to a wavelength where the phenyl ring absorbs. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it typically requires derivatization of the non-volatile carboxylic acid groups to more volatile esters (e.g., trimethylsilyl (B98337) esters) prior to analysis. nist.gov This method provides excellent separation and definitive identification based on both retention time and mass spectrum.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Given its high melting point of 231-234 °C, this compound is a crystalline solid at room temperature. nist.gov X-ray Diffraction (XRD) on a single crystal of the compound can determine its precise three-dimensional structure. This analysis reveals bond lengths, bond angles, and the conformation of the molecule. For phenylpropionic acid derivatives, XRD studies often show that the molecules form centrosymmetric dimers in the crystal lattice, linked by strong O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.netnih.gov The analysis also provides details on the crystal system (e.g., monoclinic, triclinic) and the packing of these dimers in the unit cell. researchgate.netmdpi.commdpi.com This information is fundamental to understanding the supramolecular chemistry and physical properties of the material.

Computational Chemistry and Theoretical Investigations of 3,3 P Phenylene Dipropionic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a balance between accuracy and computational cost. These methods are pivotal in determining the fundamental properties of 3,3'-(p-Phenylene)dipropionic acid.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can be employed to determine its most stable three-dimensional conformation (optimized structure). mdpi.com These calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar phenylpropionic acid derivatives have shown that DFT-optimized molecular geometries agree closely with crystallographic data. nih.gov

The electronic properties of the molecule are also readily accessible through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.gov Furthermore, the distribution of these frontier orbitals can reveal the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich p-phenylene ring, while the LUMO would likely be distributed over the carboxylic acid groups.

Table 1: Calculated Electronic Properties of a Representative Phenylpropionic Acid Derivative using DFT

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are illustrative and based on typical results for similar compounds. Specific values for this compound would require dedicated DFT calculations.

Theoretical calculations are instrumental in interpreting and predicting spectroscopic data. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of this compound, providing information about its electronic transitions. researchgate.net

Furthermore, DFT calculations can predict vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. ajchem-a.com These calculated frequencies are often scaled to account for anharmonicity and to improve agreement with experimental data. nih.gov The assignment of vibrational modes to specific molecular motions, such as the stretching of C=O bonds in the carboxylic acid groups or the breathing of the phenyl ring, can be made with confidence. ajchem-a.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method, aiding in the interpretation of experimental NMR spectra. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for understanding the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a large number of molecules over time. This technique is particularly useful for investigating intermolecular interactions and the process of self-assembly.

MD simulations can provide a detailed picture of how molecules of this compound interact with each other and with solvent molecules. nih.gov The carboxylic acid groups are capable of forming strong hydrogen bonds, which are expected to be a dominant intermolecular force driving the association of these molecules. The phenyl rings can engage in π-π stacking interactions, further stabilizing larger assemblies.

By simulating a system containing many molecules of this compound, researchers can observe the spontaneous formation of ordered structures, a process known as self-assembly. nih.govnih.gov Depending on the conditions (e.g., concentration, solvent), this molecule could potentially self-assemble into various nanostructures such as sheets, fibers, or vesicles. MD simulations can reveal the pathways and mechanisms of this assembly process, providing insights that are crucial for designing materials with specific nanostructures. nih.gov

Mechanistic Studies of Chemical Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. arxiv.org For this compound, this could involve studying its esterification, amidation, or polymerization reactions.

For example, to study the mechanism of polyesterification, DFT calculations could be used to model the reaction between two molecules of this compound (or its derivative). The calculations would identify the transition state structure and determine the activation energy for the reaction. mdpi.com This information is vital for understanding the reaction kinetics and for optimizing reaction conditions.

Computational Design of Advanced Materials

The insights gained from computational studies can be leveraged for the rational design of advanced materials. By understanding the structure-property relationships of this compound, it can be used as a building block for functional materials. nih.gov For instance, its rigid phenylene core and reactive carboxylic acid end-groups make it a candidate for the synthesis of porous crystalline frameworks known as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

Computational screening can be used to predict which metal ions would form stable and porous MOFs with this compound as the organic linker. DFT calculations can predict the geometry and properties of the resulting frameworks, such as their pore size and gas adsorption capabilities. nih.gov This computational pre-screening can significantly accelerate the discovery of new materials for applications in gas storage, separation, and catalysis. nih.govmdpi.com

Applications in Polymer Chemistry and Advanced Materials

Monomer in Polymer Synthesis

As a difunctional monomer, 3,3'-(p-phenylene)dipropionic acid can participate in various polymerization reactions to form linear or cross-linked polymers. Its rigid phenylene core and flexible propionic acid chains contribute to the final properties of the resulting polymer.

Poly(p-phenylene) (PPP) is a class of rigid-rod polymers known for their exceptional thermal stability and potential for high electrical conductivity upon doping. physicsjournal.netwikipedia.org The synthesis of PPPs often involves the polymerization of benzene (B151609) or its derivatives. physicsjournal.net While direct polymerization of benzene can be challenging, the use of functionalized monomers offers a more controlled route to PPPs. physicsjournal.net

Derivatives of p-phenylene, including those with carboxylic acid functionalities, can be utilized in polycondensation reactions. The synthesis of poly(p-phenylene)s can be achieved through various methods, including nickel-catalyzed coupling reactions of dichlorobenzene derivatives. nih.gov While direct use of this compound as a primary monomer in well-documented, high-molecular-weight PPP synthesis is not extensively detailed in the provided results, its structural motif is central to the repeating unit of PPP. The phenylene group forms the backbone of the polymer, imparting rigidity and thermal stability. physicsjournal.net The propionic acid groups, if not participating directly in the main chain formation, could serve as sites for further modification or to enhance solubility.

Conjugated polymers, characterized by alternating single and double bonds along the polymer backbone, are of significant interest for their electronic and optical properties. rsc.orgnih.gov Poly(p-phenylene vinylene) (PPV) is a prominent example of a conjugated polymer. rsc.orgnih.gov The synthesis of such materials often relies on precursor routes. rsc.org

The phenylene unit from this compound can be incorporated into conjugated polymer backbones. For instance, in the synthesis of poly(p-phenylene vinylene)s, derivatives containing phenylene groups are essential. rsc.org The presence of the phenylene ring contributes to the delocalization of π-electrons, which is crucial for the material's conductive and emissive properties. While the propionic acid groups themselves are not conjugated, their presence can influence the polymer's processability and morphology.

In the broader context of conjugated polymers, the synthesis of materials like poly(silylene diethynylbenzene) showcases the use of phenylene-containing monomers. mdpi.com The rigid phenylene unit is a key structural component that, when combined with other functional groups, leads to polymers with high thermal stability. mdpi.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. google.comresearchgate.netrsc.org This method utilizes a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization process. nih.gov

While this compound itself is not a RAFT agent, its derivatives can be incorporated into polymer chains synthesized via RAFT. For instance, monomers containing phenylene groups can be polymerized using RAFT to create well-defined block copolymers. researchgate.net The synthesis of block copolymers often involves the sequential polymerization of different monomers, where a macro-CTA (chain transfer agent) derived from one monomer is used to initiate the polymerization of a second monomer. researchgate.net

Furthermore, the carboxylic acid groups of this compound could be functionalized to attach a RAFT agent, thereby creating a bifunctional molecule that can act as both a monomer and a chain transfer agent. This approach allows for the synthesis of polymers with specific architectures, such as star polymers or graft copolymers.

Ligand in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. youtube.com The properties of MOFs, such as their pore size, shape, and surface area, can be tuned by carefully selecting the metal and organic linker. researchgate.net this compound, with its two carboxylate groups, is an excellent candidate for a ditopic linker in the synthesis of MOFs.

Zirconium-based MOFs (Zr-MOFs) are renowned for their exceptional chemical and thermal stability, making them suitable for a wide range of applications. researchgate.netmdpi.comnih.gov The synthesis of Zr-MOFs typically involves the reaction of a zirconium salt, such as zirconium tetrachloride (ZrCl₄) or zirconyl chloride octahydrate (ZrOCl₂·8H₂O), with a carboxylic acid-based organic linker in a high-boiling solvent like N,N-dimethylformamide (DMF). mdpi.comnih.gov

The use of modulators, such as acetic acid or benzoic acid, is often crucial in controlling the crystallinity and defect density of the resulting Zr-MOF. nih.gov These modulators compete with the primary linker for coordination to the zirconium clusters, influencing the kinetics of framework formation. nih.gov

While the search results highlight the use of terephthalic acid and other similar linkers in the synthesis of well-known Zr-MOFs like UiO-66, the principles of their synthesis are directly applicable to this compound. mdpi.comnih.gov The two carboxylate groups of the molecule can coordinate to zirconium clusters, forming a three-dimensional network. The length and flexibility of the propionic acid chains, compared to the rigid terephthalate (B1205515) linker, would be expected to result in a Zr-MOF with a different topology and pore structure.

Table 1: Synthesis Parameters for Zr-based MOFs

| Parameter | Description | Reference |

|---|---|---|

| Metal Source | Zirconium salts (e.g., ZrCl₄, ZrOCl₂·8H₂O) | mdpi.comnih.gov |

| Organic Linker | Dicarboxylic acids (e.g., terephthalic acid) | mdpi.comnih.gov |

| Solvent | High-boiling solvents (e.g., DMF) | mdpi.comnih.gov |

| Modulator | Carboxylic acids (e.g., acetic acid, benzoic acid) | nih.gov |

Heterometallic MOFs, which contain two or more different metal ions, have attracted significant interest due to the potential for synergistic effects between the different metal centers. researchgate.net The synthesis of heterometallic MOFs can be achieved by using a mixture of metal salts during the synthesis or by post-synthetic modification of a homometallic MOF.

The dicarboxylate functionality of this compound makes it a suitable linker for constructing heterometallic systems. For instance, in the context of Cu(II)-based MOFs, various copper salts can be reacted with dicarboxylate linkers to form frameworks with diverse topologies. semanticscholar.orgnih.gov The introduction of a second metal, such as a lanthanide (Ln(III)) or cobalt (Co(II)), can lead to materials with enhanced properties.

For example, the synthesis of a CoCu bimetallic MOF has been reported, where both cobalt and copper ions are incorporated into the framework. researchgate.net While the specific linker used was 1,4-benzenedicarboxylic acid, the principle can be extended to this compound. The resulting CoCu-pPD MOF would be expected to exhibit properties that are a combination of those of the individual metal ions, potentially leading to enhanced catalytic activity or interesting magnetic behavior.

Similarly, the combination of Cu(II) and lanthanide (Ln(III)) ions with dicarboxylate linkers can result in heterometallic MOFs with interesting luminescence or magnetic properties. The synthesis of such materials often involves solvothermal methods, where the metal salts and the organic linker are heated in a suitable solvent. nih.gov

Table 2: Examples of Heterometallic MOF Systems

| Metal Ions | Organic Linker Type | Potential Applications | Reference |

|---|---|---|---|

| Co(II), Cu(II) | Dicarboxylate | Electrocatalysis, Supercapacitors | researchgate.net |

| Cu(II), Ln(III) | Dicarboxylate | Luminescence, Magnetism | mdpi.com |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The ability of this compound to engage in such interactions makes it a valuable component in the design of self-assembling systems.

The structure of this compound is conducive to several types of non-covalent interactions that are fundamental to molecular recognition. The most prominent of these is hydrogen bonding. The two carboxylic acid groups can form strong, directional hydrogen bonds, often leading to the formation of dimeric structures or extended one-dimensional chains in the solid state nih.gov. This predictable hydrogen-bonding motif is a powerful tool in crystal engineering capes.gov.br.

Organic semiconductors are materials whose electronic properties are derived from the delocalized π-systems of organic molecules. The performance of these materials is highly dependent on the degree of molecular order and the electronic coupling between adjacent molecules. Self-assembly is a key strategy for achieving the necessary long-range order.

Aromatic dicarboxylic acids with linear geometries have been shown to self-assemble into highly ordered one-dimensional hydrogen-bonded rows on surfaces nih.gov. The structure of this compound, with its linear aromatic core and terminal hydrogen-bonding groups, is ideally suited for this type of self-assembly. These ordered assemblies can facilitate charge transport through the aligned π-systems of the phenylene rings. The ability of triphenylamine-containing benzoic acids to self-assemble into liquid crystalline phases, which exhibit good hole-transporting properties, underscores the potential of functionalized aromatic acids in organic electronics mdpi.com. While direct application in devices has not been extensively reported, the fundamental molecular features of this compound make it a relevant model compound for studying the self-assembly processes crucial for the development of organic semiconductor materials.

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule, which fits within it. This interaction is driven by non-covalent forces. The rigid phenylene core of this compound allows it to act as a guest molecule, fitting into the hydrophobic cavity of various host molecules such as cyclodextrins or calixarenes rsc.orgrsc.org. The carboxylic acid groups would remain at the portals of the host, where they could engage in further interactions or provide solubility.

Conversely, molecules of this compound can self-assemble through hydrogen bonding to form a larger supramolecular structure that can itself act as a host for smaller guest molecules. The voids created between the self-assembled chains or sheets could encapsulate solvent molecules or other small organic species. This ability to form inclusion complexes is a hallmark of host-guest chemistry.

Dynamic Covalent Chemistry (DCC) utilizes reversible covalent reactions to generate libraries of compounds from which a desired product can be selected under thermodynamic control nih.gov. This approach combines the stability of covalent bonds with the error-correcting and adaptive nature of supramolecular systems wikipedia.orgresearchgate.net.

The carboxylic acid functional groups of this compound are key to its participation in DCC. Carboxylic acids can reversibly react with alcohols to form esters or with other carboxylic acids to form anhydrides nih.gov. Because this compound has two such functional groups, it can be used as a difunctional building block for the synthesis of dynamic polymers and networks longdom.org. For example, reacting it with a diol under conditions that favor reversible esterification would lead to the formation of polyesters. The reversible nature of the ester linkages would allow the polymer chains to exchange segments, leading to materials that are adaptable and potentially self-healing or recyclable rsc.orgrsc.org. This makes derivatives of this compound valuable components for the creation of advanced, responsive materials.

Structure Activity Relationship Studies of 3,3 P Phenylene Dipropionic Acid Derivatives

Modification of Chemical Structure for Tuned Functionality

The inherent structure of 3,3'-(p-Phenylene)dipropionic acid, featuring a central benzene (B151609) ring with two propionic acid groups in a para orientation, offers multiple avenues for chemical modification to achieve desired functionalities. These modifications can be broadly categorized into alterations of the carboxylic acid groups, the aliphatic linkers, and the central phenyl ring.

Esterification or amidation of the carboxylic acid moieties is a common strategy to modulate the polarity, solubility, and biological activity of the parent compound. For instance, converting the carboxylic acids to their corresponding methyl or ethyl esters can enhance their lipophilicity, which may be crucial for their ability to cross biological membranes.

Lengthening or shortening the propionic acid side chains to other alkanoic acids, such as acetic or butyric acid, can alter the spatial relationship between the terminal functional groups and the aromatic core. This can significantly impact how the molecule interacts with biological targets or organizes in the solid state.

Furthermore, the introduction of functional groups onto the central phenyl ring opens up a vast chemical space for tuning the molecule's electronic and steric properties. These modifications are central to the exploration of its potential in areas such as polymer science, where it can act as a monomer, and in the development of novel therapeutic agents.

Influence of Substituents on Molecular Properties

The introduction of substituents onto the aromatic core of this compound can dramatically influence its electronic properties, conformation, and intermolecular interactions. The nature and position of these substituents dictate the extent of these changes.

Electronic Effects: Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) groups, increase the electron density of the aromatic ring. This can enhance the reactivity of the ring towards electrophilic substitution and can also influence the acidity of the carboxylic acid groups. Conversely, EWGs, such as nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups, decrease the electron density of the phenyl ring, making it less reactive in electrophilic substitutions and increasing the acidity of the propionic acid moieties.

Steric Effects: The size and shape of the substituents can impose steric hindrance, which affects the molecule's conformation and its ability to interact with other molecules. Bulky substituents can restrict the rotation of the propionic acid side chains and influence the packing of the molecules in a crystal lattice. This can have significant consequences for the material's physical properties, such as melting point and solubility.

The following table summarizes the expected influence of common substituents on the properties of a generic p-phenylenedialkanoic acid framework, based on established principles of physical organic chemistry.

| Substituent (X) | Electronic Effect | Expected Influence on Acidity (pKa) of Carboxylic Acid Groups | Expected Influence on Aromatic Ring Reactivity (Electrophilic Substitution) |

| -NO2 | Strong Electron-Withdrawing | Decrease (Stronger Acid) | Decrease |

| -CN | Strong Electron-Withdrawing | Decrease (Stronger Acid) | Decrease |

| -Cl | Weak Electron-Withdrawing (Inductive) | Decrease (Stronger Acid) | Decrease |

| -CH3 | Weak Electron-Donating | Increase (Weaker Acid) | Increase |

| -OCH3 | Strong Electron-Donating (Resonance) | Increase (Weaker Acid) | Increase |

| -OH | Strong Electron-Donating (Resonance) | Increase (Weaker Acid) | Increase |

This table is illustrative and based on general principles of substituent effects on aromatic systems. Specific experimental data for this compound derivatives is required for precise quantification.

Emerging Research Directions and Future Prospects

Integration in Multifunctional Materials

The distinct architecture of 3,3'-(p-Phenylene)dipropionic acid, featuring a central phenyl ring and two propionic acid side chains, allows it to be incorporated into various macromolecular structures, imparting specific properties. Its primary role is as a monomer or a linker molecule in the synthesis of polymers and metal-organic frameworks (MOFs). mdpi.com

The rigid p-phenylene group provides thermal stability and mechanical strength, while the flexible propionic acid groups offer reaction sites for polymerization or coordination with metal ions. mdpi.comnih.gov This dual nature is critical for creating materials with tailored functionalities.

Polymers: In polymer science, this acid can be used to create polyesters and polyamides. The introduction of the phenylene group into the polymer backbone can enhance thermal stability and crystallinity. mdpi.com For instance, block copolymers incorporating phenylene-based structures have been investigated for applications such as high-performance films and fibers and as components in anion-exchange membranes for fuel cells. nih.govresearchgate.net The regular structure of the acid can lead to polymers with partial crystallinity, a property that influences the material's mechanical and thermal behavior. mdpi.com

Metal-Organic Frameworks (MOFs): The carboxylic acid groups of this compound and its derivatives are ideal for linking metal ions to form MOFs. mdpi.com MOFs are highly porous materials with vast internal surface areas, making them suitable for gas storage, separation, and catalysis. mdpi.comnd.edu The length and flexibility of the dipropionic acid linker can influence the pore size and topology of the resulting framework. researchgate.net While direct use of this compound is one possibility, closely related and structurally similar linker molecules are more commonly cited in the creation of complex, three-dimensional MOFs with potential applications in luminescence and sensing. researchgate.net For example, a cadmium-based MOF synthesized with a similar terephthalamide-dipropionic acid ligand exhibited enhanced fluorescence, suggesting potential for use in optical sensors. researchgate.net

Table 1: Role of this compound in Material Classes

| Material Class | Role of Compound | Resulting Properties | Potential Applications |

|---|---|---|---|

| Polymers | Monomer | Enhanced thermal stability, partial crystallinity, modified mechanical strength. mdpi.com | High-performance fibers, engineering plastics, membranes for fuel cells. nih.govresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Forms porous 3D structures, influences pore size and network topology. mdpi.comresearchgate.net | Gas storage, chemical separations, sensors, catalysis. mdpi.comresearchgate.net |

Advanced Spectroscopic Characterization Techniques

The structural elucidation and confirmation of materials incorporating this compound rely heavily on a suite of advanced spectroscopic and analytical techniques. Each method provides unique insights into the molecular arrangement and integrity of the final product.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a fundamental tool used to confirm the successful incorporation of the acid into a polymer or MOF. It is used to identify the characteristic vibrations of functional groups. For instance, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of new ester or amide carbonyl peaks would confirm polymerization. In MOFs, a shift in the carbonyl (C=O) stretching frequency can indicate coordination to a metal center. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both liquid-state and solid-state NMR are used to probe the chemical environment of the carbon and hydrogen atoms within the molecule. ¹H and ¹³C NMR can verify the structure of the monomer and confirm the covalent bonds formed during polymerization, providing information on the final polymer structure. researchgate.net

Table 2: Spectroscopic Techniques for Characterizing Materials with this compound

| Technique | Information Obtained | Relevance to the Compound |

|---|---|---|

| FTIR Spectroscopy | Identification of functional groups and chemical bonds. | Confirms polymerization or coordination to metal ions by tracking changes in carbonyl and hydroxyl groups. researchgate.netresearchgate.net |

| NMR Spectroscopy | Elucidation of molecular structure and chemical environment. | Verifies the covalent structure of polymers and the integrity of the organic linker post-synthesis. researchgate.net |

| X-ray Diffraction (XRD) | Determination of crystal structure, crystallinity, and phase purity. | Defines the 3D architecture of MOFs; measures the degree of order in semi-crystalline polymers. mdpi.comresearchgate.net |

Theoretical Predictions for Novel Applications

Computational modeling has become an indispensable tool for predicting the properties and screening potential applications of new materials before their synthesis, saving time and resources. For materials built from this compound, theoretical methods can provide deep insights into their potential behavior.

Density Functional Theory (DFT): DFT calculations are employed to model the electronic structure, geometry, and reactivity of molecules and materials. For MOFs constructed from linkers similar to this compound, DFT can predict properties like bandgap, charge distribution, and the strength of the interaction between the framework and guest molecules. researchgate.net These predictions are crucial for designing MOFs for specific applications, such as selective gas adsorption or catalysis.

Molecular Dynamics (MD) Simulations: MD simulations can predict the dynamic behavior and mechanical properties of polymers incorporating the this compound monomer. By simulating the movement of polymer chains over time, researchers can estimate bulk properties like the glass transition temperature and mechanical modulus, guiding the design of materials with desired physical characteristics.

Hirshfeld Surface Analysis: This technique, often used in conjunction with crystallographic data, allows for the visualization and quantification of intermolecular interactions within a crystal. For MOFs, it can help understand the nature and strength of host-guest interactions, which are fundamental to applications in storage and separation. researchgate.net Theoretical studies on related systems have used this analysis to support the structures adopted by various coordination polymers. researchgate.net

The combination of a rigid phenyl core and flexible side chains in this compound presents an interesting subject for theoretical studies. Predictions could explore its use in creating materials with unique electronic properties or as a component in self-assembling systems for nanotechnology.

Q & A

Basic Synthesis and Characterization

Q: What are the established synthetic routes for 3,3'-(p-Phenylene)dipropionic acid, and how is its purity validated? A: The compound is typically synthesized via esterification or condensation reactions, often using p-phenylene diamine and propionic acid derivatives. Key steps include coupling two propionic acid units via a p-phenylene linker, with catalysts like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., DMF) . Characterization involves:

- NMR spectroscopy (¹H/¹³C) to confirm linker geometry and carboxylate proton environments.

- Mass spectrometry (e.g., ESI-MS) for molecular weight validation.

- HPLC with UV detection to assess purity, leveraging retention time comparisons against standards .

Stability and Degradation

Q: How do pH and temperature influence the stability of this compound in aqueous solutions? A: Stability studies should include:

- pH-dependent hydrolysis: The compound may degrade under extreme acidic (pH < 3) or alkaline (pH > 10) conditions due to ester bond cleavage or carboxylate group ionization. Buffered solutions (pH 6–8) are recommended for storage .

- Thermal stability: Thermal gravimetric analysis (TGA) shows decomposition above 200°C, but prolonged exposure to >100°C in solution accelerates hydrolysis. Store at 2–8°C in inert atmospheres .

Advanced Applications in Prodrug Design

Q: What methodologies enable the use of this compound as a linker in redox-responsive prodrugs? A: The p-phenylene bridge provides rigidity, making it suitable for controlled drug release. Methodologies include:

- Conjugation via ester bonds: React carboxyl groups with hydroxyl or amine groups on drugs (e.g., using carbodiimide chemistry) .

- Redox-sensitive release: While less reactive than disulfide linkers (e.g., 3,3'-dithiodipropionic acid), the phenylene group can be paired with ROS-cleavable moieties (e.g., thioketal) for tumor microenvironment-targeted release .

- Validation: Monitor drug release kinetics using LC-MS and cellular uptake assays in reducing vs. oxidative conditions .

Material Science Applications

Q: How is this compound incorporated into polymer matrices, and what properties does it impart? A: The compound serves as a crosslinker or monomer in polymers:

- Polyamide synthesis: React with diamines via polycondensation to form rigid, thermally stable polymers .

- Coordination polymers: Carboxylate groups chelate metal ions (e.g., Zn²⁺, Fe³⁺), enabling applications in catalysis or metal-organic frameworks (MOFs) .

- Characterization: Use FTIR to track carboxylate-metal interactions and DSC for thermal stability profiling .

Comparative Structural Analysis

Q: How do structural differences between this compound and sulfide-linked analogs (e.g., 3,3'-dithiodipropionic acid) affect reactivity? A:

- Rigidity vs. flexibility: The aromatic phenylene linker reduces conformational flexibility compared to sulfide/disulfide bonds, impacting drug release kinetics and polymer crystallinity .

- Redox sensitivity: Unlike disulfide bonds, the phenylene group is inert to glutathione, necessitating hybrid linkers for redox-responsive applications .

- Analytical differentiation: X-ray crystallography (as in ) or computational modeling (DFT) can elucidate steric and electronic differences .

Analytical Method Development

Q: What advanced techniques resolve contradictions in reported solubility or reactivity data for this compound? A:

- Solubility profiling: Use dynamic light scattering (DLS) and phase solubility diagrams to assess solvent interactions (e.g., water vs. DMSO) .

- Reactivity studies: Employ stopped-flow spectroscopy to monitor kinetics in esterification or hydrolysis reactions under varying conditions .

- Contradiction resolution: Cross-validate results using multiple techniques (e.g., NMR, LC-MS) and reference high-purity standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.